molecular formula C8H7BrN4 B1334865 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine CAS No. 59301-25-6

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1334865
CAS RN: 59301-25-6
M. Wt: 239.07 g/mol
InChI Key: CXRHBUWCLZAXAC-UHFFFAOYSA-N
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Description

The compound 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of a bromophenyl group at the 5-position indicates potential for varied chemical reactivity and the possibility of further functionalization.

Synthesis Analysis

The synthesis of related triazole compounds often involves the reaction of different organic precursors, such as anilines or acyl chlorides, with 4-amino-1,2,4-triazole or its derivatives. For instance, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives is achieved by cyclization of acrylamides with hydrazine hydrate in ethanol . Although the specific synthesis of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the types of intermolecular interactions present. For example, the crystal structure of a related compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, shows hydrogen bonding and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine . The bromine atom in the bromophenyl group can also engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the bromophenyl group can significantly alter these properties. For example, the crystal structure and reactivity insights of a structurally similar compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, were explored using X-ray diffraction and DFT calculations . Such studies are essential for predicting the behavior of these compounds in different environments and for designing new materials with desired properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Derivatives of 1,2,4-triazole, like 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, have been synthesized and studied for their antimicrobial activities. These compounds have shown effectiveness against various strains of bacteria and fungi, indicating their potential in creating new antimicrobial agents (Kaneria et al., 2016).

  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives of 1,2,4-triazole, confirming their structures through various spectroscopic methods, and testing their antimicrobial properties. This includes the creation of compounds like 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, demonstrating the versatility of this chemical structure in generating biologically active compounds (Safonov & Nevmyvaka, 2020).

Antifungal Properties

  • Antifungal Activity : The 1,2,4-triazole derivatives have been shown to possess significant antifungal effects, making them suitable candidates for developing antifungal medications. This includes the study of compounds such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which were synthesized and tested for their antifungal properties (Safonov & Panasenko, 2022).

properties

IUPAC Name

5-(2-bromophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHBUWCLZAXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386321
Record name 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

CAS RN

59301-25-6
Record name 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Lin, G Lin, Q Zhou, RAD Bathgate, GQ Gong… - Bioorganic …, 2021 - Elsevier
Relaxin family peptide receptors (RXFPs) are the potential therapeutic targets for neurological, cardiovascular, and metabolic indications. Among them, RXFP3 and RXFP4 (formerly …
Number of citations: 8 www.sciencedirect.com

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